molecular formula C14H13N3OS B2653912 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1923052-06-5

3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2653912
CAS No.: 1923052-06-5
M. Wt: 271.34
InChI Key: ZJHOUGKOXHXQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A benzyl group at position 3.
  • A methyl group at position 4.
  • A thioxo (S=) group at position 2.

The synthesis of related derivatives typically involves cyclocondensation reactions in acetic acid with primary amines, as described in Method A/B (e.g., 3-benzyl-7-(2-pyridinyl) analogues) .

Properties

IUPAC Name

3-benzyl-6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-7-11-12(15-9)13(18)17(14(19)16-11)8-10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHOUGKOXHXQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=S)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered ring . Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions often require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Myeloperoxidase Inhibition

One of the most significant applications of 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is its role as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme involved in the inflammatory response and has been implicated in various cardiovascular diseases. Research indicates that compounds similar to 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can effectively inhibit MPO activity, thereby reducing oxidative stress and inflammation associated with heart failure and coronary artery disease .

1.2 Cardiovascular Disorders

The inhibition of MPO by this compound suggests potential therapeutic benefits for patients suffering from cardiovascular disorders. Studies have shown that MPO inhibitors can decrease protein chlorination in plasma and mitigate the effects of oxidative stress on cardiac tissues. This property positions 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one as a promising candidate for developing new treatments for heart-related conditions .

Antiviral and Antitumor Activities

Research has also explored the antiviral and antitumor potential of compounds within the same chemical family as 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Certain derivatives have demonstrated significant activity against various viral infections and tumors. For example, studies have indicated that modifications to the core structure can enhance reverse transcriptase inhibitory activity in cells infected with HIV . This suggests that further research into structurally similar compounds could lead to effective antiviral therapies.

Synthesis and Structural Variability

The synthesis of 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-component reactions that allow for structural variability. The ability to modify substituents on the pyrrolopyrimidine framework can lead to compounds with enhanced biological activities or improved pharmacokinetic properties. For instance, one-pot synthesis methods have been developed to streamline the production of these derivatives while maintaining high yields and purity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Myeloperoxidase InhibitionReduces oxidative stress; potential treatment for cardiovascular diseases.
Cardiovascular DisordersInhibitors may lower inflammation and improve heart function in patients with heart disease.
Antiviral ActivityCertain derivatives show promise against viral infections like HIV; enhances reverse transcriptase inhibition.
Antitumor ActivityPotential for use in cancer therapies; ongoing research into efficacy against various tumors.
Synthesis MethodsMulti-component reactions allow for structural modifications leading to diverse biological activities.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme myeloperoxidase (MPO). This enzyme plays a crucial role in the body’s immune response by producing reactive oxygen species. By inhibiting MPO, the compound can reduce oxidative stress and inflammation, making it potentially useful in treating cardiovascular disorders .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogues influence physicochemical properties and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Activity/Application Source/Reference
3-Benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 3-benzyl, 6-methyl, 2-thioxo C₁₅H₁₅N₃OS 285.37 Inferred MPO inhibition Synthesis:
3-Isopropyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 3-isopropyl, 6-methyl, 2-thioxo C₁₃H₁₇N₃OS 271.36 Not explicitly stated Listed in
(S)-1-(2-(Amino(phenyl)methyl)benzyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 1-(2-(Amino(phenyl)methyl)benzyl) C₂₀H₁₈N₄OS 362.45 Myeloperoxidase inhibitor Patent:
Vobarilizumab (1-[2-(propan-2-yloxy)ethyl]-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) 1-[2-(propan-2-yloxy)ethyl] C₁₂H₁₇N₃O₂S 283.35 MPO-related disease treatment WHO report:
Forodesine Hydrochloride 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl] C₁₁H₁₄N₄O₄·HCl 302.70 T-cell malignancy therapy Pharmacopeia:

Purity and Commercial Availability

  • Compounds like those in are reported with >90% purity, ensuring reliability for research .
  • Commercial availability varies: Vobarilizumab and Forodesine are clinically developed, while the target compound remains a research chemical .

Biological Activity

3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thioxo-pyrrolopyrimidines, which have been studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial effects.

  • Molecular Formula : C14H13N3OS
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 1923052-06-5

Biological Activity Overview

Research indicates that 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one exhibits various biological activities:

  • Antimicrobial Activity : This compound has shown efficacy against several bacterial strains. Studies have demonstrated that derivatives of pyrrolopyrimidine compounds possess antibacterial properties by inhibiting bacterial growth through various mechanisms.
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, it was found to inhibit cell proliferation in A431 vulvar epidermal carcinoma cells significantly. The mechanism of action appears to involve the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in A431 cells
Anti-inflammatoryModulates inflammatory cytokines

Case Study: Antitumor Activity

A study conducted on the cytotoxic effects of 3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one revealed a significant reduction in cell viability in A431 cells. The IC50 value was determined to be approximately 10 µM after 48 hours of treatment. This indicates a potent antitumor effect compared to control groups treated with standard chemotherapeutic agents.

The antitumor activity is believed to be mediated through the activation of apoptotic pathways. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment with the compound. Additionally, Western blot analysis showed an upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-benzyl-6-methyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, thiophene-carboxylic acid derivatives (e.g., compounds 19a–c in ) are synthesized by reacting intermediates with thiophene moieties under reflux conditions. Key steps include:
  • Reagent Optimization : Use of anhydrous DMF with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine for esterification (yields ~63–90%) .
  • Temperature Control : Reflux in ethanol for 2 hours to achieve high yields (85–95%) and defined melting points (e.g., 200–201°C) .
  • Critical Parameter : Substituent chain length (methyl vs. propyl) affects yield and crystallinity; longer chains may reduce melting points (e.g., 175°C for propyl derivatives) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Analysis : Confirm backbone structure via characteristic shifts (e.g., δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC/MS : Assess purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) for optimal separation .
  • Melting Point Consistency : Compare experimental values (e.g., 200–201°C) with literature to detect impurities .

Q. What solvents are optimal for improving solubility during in vitro bioassays?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMSO or DMF (1–5% v/v) are preferred for initial stock solutions due to high solubility of pyrrolopyrimidine derivatives .
  • Aqueous Buffers : Dilute in PBS (pH 7.4) with ≤0.1% Tween-80 to avoid cellular toxicity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved for this compound?

  • Methodological Answer :
  • Software Validation : Use SHELXL for refinement, ensuring parameters like R-factor (<0.05) and wR2 (<0.15) meet crystallographic standards .
  • Twinned Data Handling : Apply SHELXE for high-resolution data to resolve overlapping reflections, particularly for tetrahydro-pyrrolo scaffolds .

Q. What strategies address low yields in benzyl-substituted pyrrolo[3,2-d]pyrimidinone syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-mediated cross-coupling for benzyl introduction (e.g., Suzuki-Miyaura reactions) to improve efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85% .

Q. How do substituent variations at the 3-benzyl position influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups. For example, 4-chlorobenzyl derivatives (, compound 4b) show enhanced bioactivity (e.g., antimicrobial IC₅₀ < 10 µM) compared to unsubstituted analogs .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases) .

Q. What analytical techniques confirm the presence and reactivity of the thioxo group?

  • Methodological Answer :
  • FT-IR Spectroscopy : Identify ν(C=S) stretches at 1150–1250 cm⁻¹ .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate sulfur oxidation state via S 2p binding energy (~163–165 eV) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?

  • Methodological Answer :
  • Metabolic Stability Assays : Test liver microsome degradation to identify rapid metabolization (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models to reconcile disparities .

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Methodological Answer :
  • Solvent System Calibration : Use shake-flask method with octanol-water partitions to refine computational models (e.g., ChemAxon vs. experimental logP) .
  • Protonation State Adjustments : Account for pH-dependent solubility (e.g., pKa ~6.5 for the pyrimidinone ring) .

Structure-Activity Relationship (SAR) Design

Q. What methodologies optimize substituent placement for dual kinase inhibition (e.g., JAK2/STAT3)?

  • Methodological Answer :
  • Fragment-Based Design : Attach hinge-binding motifs (e.g., 2-aminothiazole) to the pyrrolopyrimidinone core .
  • Kinase Panel Screening : Test against >50 kinases to identify selectivity profiles (e.g., IC₅₀ < 100 nM for JAK2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.